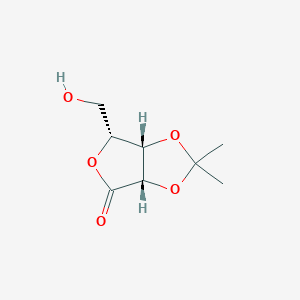![molecular formula C₂₁H₂₈N₂O₃ B1147035 (N-tert-Butoxycarbonyl-N-[(1'R)-hydroxy-1-phenyl)ethyl])-4-aminophenylethylamine CAS No. 223673-36-7](/img/new.no-structure.jpg)
(N-tert-Butoxycarbonyl-N-[(1'R)-hydroxy-1-phenyl)ethyl])-4-aminophenylethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(N-tert-Butoxycarbonyl-N-[(1’R)-hydroxy-1-phenyl)ethyl])-4-aminophenylethylamine is a chemical compound with the molecular formula C21H28N2O3 and a molecular weight of 356.46 g/mol . This compound is known for its role as an intermediate in the synthesis of mirabegron, a medication used to treat overactive bladder .
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. The compound is a derivative of the N-tert-butyloxycarbonyl (N-Boc) group, which is commonly used in organic synthesis for the protection of amino groups . .
Mode of Action
The n-boc group is known to be selectively removed from compounds using various deprotection strategies . This could potentially alter the compound’s interaction with its targets, leading to changes in its biological activity.
Biochemical Pathways
The N-Boc group is a key functionality present in several compounds, including natural products, amino acids, and peptides . Therefore, it’s possible that this compound could interact with a variety of biochemical pathways, depending on its specific targets.
Pharmacokinetics
The N-Boc group is known to be stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis , which could potentially influence the compound’s bioavailability.
Action Environment
Environmental factors could potentially influence the compound’s action, efficacy, and stability. For example, the N-Boc group is known to be stable under certain conditions , which could potentially influence the compound’s stability in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (N-tert-Butoxycarbonyl-N-[(1’R)-hydroxy-1-phenyl)ethyl])-4-aminophenylethylamine typically involves the protection of amine groups using the tert-butyloxycarbonyl (Boc) group. This protection is achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include stirring the mixture at ambient temperature or heating it in tetrahydrofuran (THF) at 40°C .
Industrial Production Methods
Industrial production of Boc-protected amines often involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of the tert-butyloxycarbonyl group into various organic compounds, enhancing the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(N-tert-Butoxycarbonyl-N-[(1’R)-hydroxy-1-phenyl)ethyl])-4-aminophenylethylamine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids such as trifluoroacetic acid for deprotection of the Boc group . Other reagents include oxidizing agents for oxidation reactions and reducing agents for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group results in the formation of the free amine .
Scientific Research Applications
(N-tert-Butoxycarbonyl-N-[(1’R)-hydroxy-1-phenyl)ethyl])-4-aminophenylethylamine has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl-L-cysteine methyl ester: Used in the synthesis of peptides and proteins containing cysteine residues.
N,N,N-Tris(tert-butoxycarbonyl)-L-arginine: Used in gene or drug delivery to increase transfection activity and reduce toxicity.
Uniqueness
(N-tert-Butoxycarbonyl-N-[(1’R)-hydroxy-1-phenyl)ethyl])-4-aminophenylethylamine is unique due to its specific structure and its role as an intermediate in the synthesis of mirabegron . Its ability to undergo various chemical reactions and its applications in multiple scientific fields further highlight its uniqueness.
Properties
CAS No. |
223673-36-7 |
|---|---|
Molecular Formula |
C₂₁H₂₈N₂O₃ |
Molecular Weight |
356.46 |
Synonyms |
[2-(4-Aminophenyl)ethyl][(2R)-2-hydroxy-2-phenylethyl]carbamic Acid 1,1-Dimethylethyl Ester; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


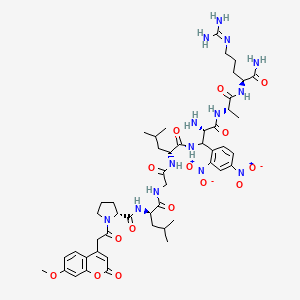
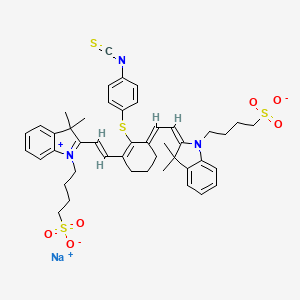
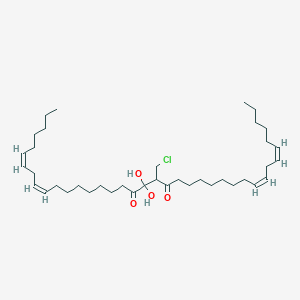


![(1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide-d10](/img/structure/B1146965.png)
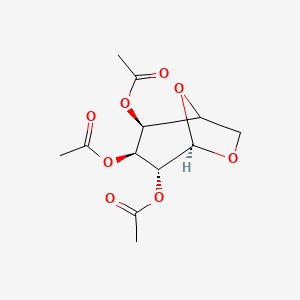
![(2S,3S,4aS,5S,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxine-8-carbonitrile](/img/structure/B1146970.png)
